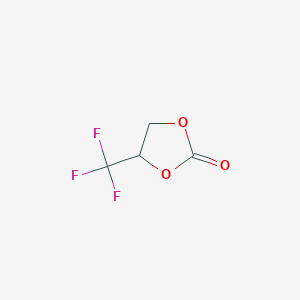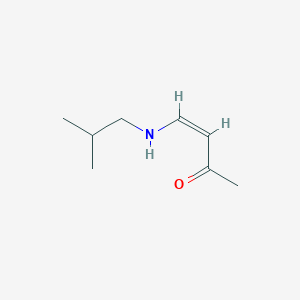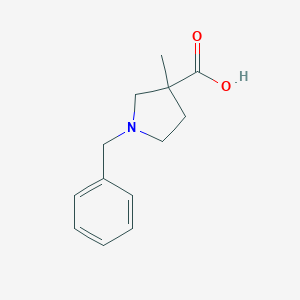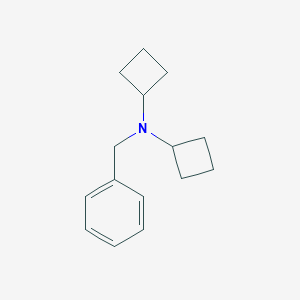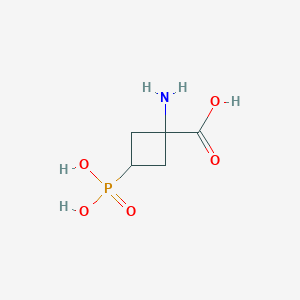
7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran
Overview
Description
7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran, also known as BMDBM, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzofuran derivatives and has been studied for its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran is not fully understood. However, it has been suggested that 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran exerts its effects by inhibiting specific enzymes and signaling pathways. For example, 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has also been shown to induce apoptosis in cancer cells and inhibit the replication of the hepatitis C virus. Furthermore, 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran in lab experiments is that it is relatively easy to synthesize. Furthermore, 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been shown to have potent anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research. However, one limitation of using 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran in lab experiments is that its mechanism of action is not fully understood. Furthermore, more studies are needed to determine the optimal dosage and administration of 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran for its therapeutic applications.
Future Directions
There are several future directions for the study of 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran. One direction is to further investigate its potential as a neuroprotective agent. Another direction is to study its effects on other diseases, such as diabetes and cardiovascular disease. Furthermore, more studies are needed to determine the optimal dosage and administration of 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran for its therapeutic applications. Overall, 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has shown great potential as a therapeutic agent, and further research is needed to fully understand its mechanisms of action and potential applications.
Scientific Research Applications
7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been investigated for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the replication of the hepatitis C virus. Furthermore, 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been investigated for its potential as a neuroprotective agent.
properties
CAS RN |
180004-53-9 |
|---|---|
Product Name |
7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran |
Molecular Formula |
C11H13BrO |
Molecular Weight |
241.12 g/mol |
IUPAC Name |
7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C11H13BrO/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5H,6-7H2,1-2H3 |
InChI Key |
HSVUTWIVZANIHR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(O1)C(=CC=C2)CBr)C |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CBr)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


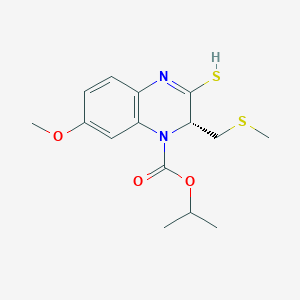

![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI)](/img/structure/B68023.png)

